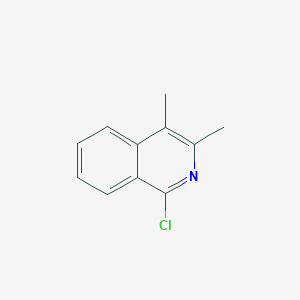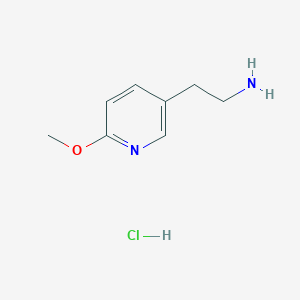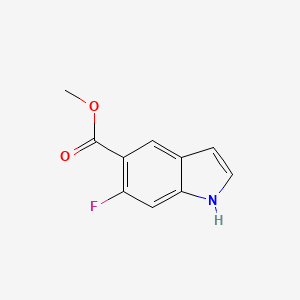
1-Chloro-3,4-dimethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,4-dimethylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the first position and two methyl groups at the third and fourth positions of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dimethylisoquinoline can be synthesized through various methods. One common approach involves the chlorination of 3,4-dimethylisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
化学反应分析
Types of Reactions
1-Chloro-3,4-dimethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3,4-dimethylisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or sodium ethoxide (NaOEt) in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: Formation of 3,4-dimethylisoquinoline derivatives with various functional groups.
Oxidation: Formation of 3,4-dimethylisoquinoline-1-carboxylic acid or 3,4-dimethylisoquinoline-1-aldehyde.
Reduction: Formation of 3,4-dimethylisoquinoline.
科学研究应用
1-Chloro-3,4-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-3,4-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethylisoquinoline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloroisoquinoline: Lacks the methyl groups, affecting its overall reactivity and biological activity.
1-Chloro-3-methylisoquinoline: Contains only one methyl group, leading to different chemical and biological properties.
Uniqueness
1-Chloro-3,4-dimethylisoquinoline is unique due to the presence of both chlorine and two methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents allows for selective reactions and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
1-chloro-3,4-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI 键 |
GBRNRZVDBIEXGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)



![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)

![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)
